N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that features a unique structure combining an indeno-thiazole moiety with a phenylsulfonyl butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno[1,2-d]thiazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenylsulfonyl butanamide group is then introduced via nucleophilic substitution reactions, often using sulfonyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonyl and amide groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sulfonyl chlorides, amines, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno-thiazole derivatives and phenylsulfonyl amides, such as:
- 8H-Indeno[1,2-d][1,3]thiazol-2-amine
- N-phenyl-8H-indeno[1,2-d][1,3]thiazol-2-amine hydrobromide .
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(11-6-12-27(24,25)15-8-2-1-3-9-15)21-20-22-19-16-10-5-4-7-14(16)13-17(19)26-20/h1-5,7-10H,6,11-13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCRNGXLJMZGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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